5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2]oxazole core, substituted with various functional groups such as benzyl, bromo, ethoxy, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: Functional groups such as benzyl, bromo, ethoxy, hydroxy, and nitrophenyl are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-3-(3-bromo-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Similar structure but lacks the ethoxy group.
5-benzyl-3-(3-bromo-5-ethoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: Similar structure but lacks the hydroxy group.
Uniqueness
The unique combination of functional groups in 5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione allows it to exhibit distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C26H22BrN3O7 |
---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C26H22BrN3O7/c1-2-36-20-12-16(11-19(27)23(20)31)22-21-24(37-29(22)17-9-6-10-18(13-17)30(34)35)26(33)28(25(21)32)14-15-7-4-3-5-8-15/h3-13,21-22,24,31H,2,14H2,1H3 |
InChI Key |
YTGUMACEWQRQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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